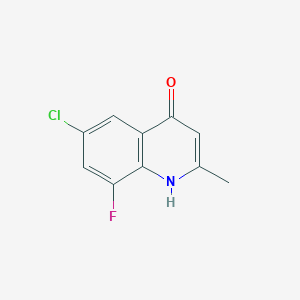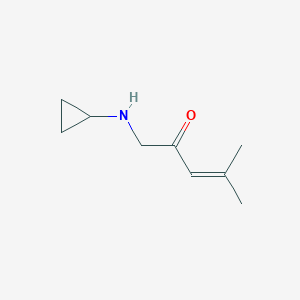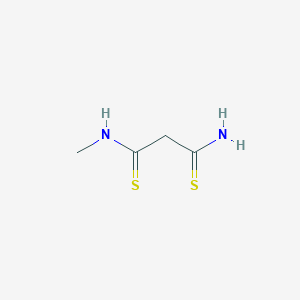
N-methylpropanedithioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylpropanedithioamide is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of two thiocarbonyl groups attached to a central nitrogen atom, with a methyl group attached to the nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpropanedithioamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows:
N-methylpropanamide+P2S5→this compound+by-products
The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 100-150°C to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-methylpropanedithioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methylpropanedithioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methylpropanedithioamide involves its interaction with biological molecules, particularly proteins and enzymes. The thiocarbonyl groups can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
N-methylpropanamide: The precursor to N-methylpropanedithioamide, lacking the thiocarbonyl groups.
N,N-dimethylpropanedithioamide: A similar compound with an additional methyl group on the nitrogen atom.
N-methylthioacetamide: Contains a single thiocarbonyl group.
Uniqueness
This compound is unique due to the presence of two thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C4H8N2S2 |
|---|---|
Molecular Weight |
148.3 g/mol |
IUPAC Name |
N'-methylpropanedithioamide |
InChI |
InChI=1S/C4H8N2S2/c1-6-4(8)2-3(5)7/h2H2,1H3,(H2,5,7)(H,6,8) |
InChI Key |
YFVWNADYGIJTCE-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)CC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)

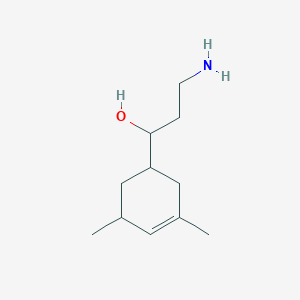

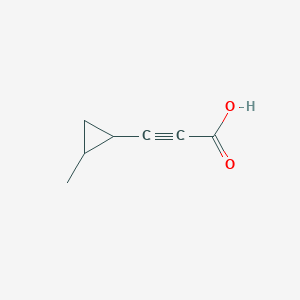

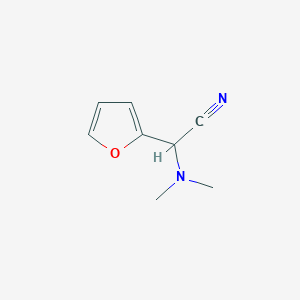

![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)


![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)
